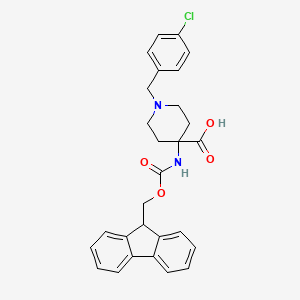

4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine

Beschreibung

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClN2O4/c29-20-11-9-19(10-12-20)17-31-15-13-28(14-16-31,26(32)33)30-27(34)35-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25H,13-18H2,(H,30,34)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURTXVZELYJZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Functionalization of the Piperidine Core

The synthesis typically begins with a piperidine derivative bearing a carboxylic acid and a primary or secondary amine. A representative pathway involves:

-

Boc Protection of the Amine :

The primary amine of 4-aminopiperidine-4-carboxylic acid is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate in tetrahydrofuran (THF) and water at pH 8–9. This step prevents undesired side reactions during subsequent benzylation. -

4-Chlorobenzyl Introduction :

The Boc-protected piperidine undergoes alkylation with 4-chlorobenzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, with yields ranging from 70% to 85%. -

Fmoc Protection of the Secondary Amine :

The Boc group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), exposing the secondary amine for Fmoc protection. Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu is employed in a biphasic system (THF/water) with sodium carbonate to maintain pH 8–9. Reaction times vary from 12 to 18 hours, with yields up to 89%. -

Final Deprotection and Isolation :

Acidic workup (e.g., 1 M HCl) precipitates the product, which is purified via reversed-phase HPLC or recrystallization.

Optimized Reaction Conditions

The table below compares key parameters from published protocols:

Analytical and Mechanistic Insights

Regioselectivity in Benzylation

The 4-chlorobenzyl group is introduced at the piperidine nitrogen via an SN2 mechanism. Steric hindrance from the carboxypiperidine moiety necessitates elevated temperatures (50°C) and prolonged reaction times (6–8 hours) to achieve complete substitution. Competing N- vs. O-alkylation is mitigated by using a large excess of 4-chlorobenzyl bromide (2.5 equiv).

Fmoc Installation Challenges

Fmoc-Cl reacts preferentially with secondary amines over primary amines, but the carboxypiperidine’s steric bulk can slow the reaction. A study using Fmoc-OSu reported faster kinetics (6 hours vs. 18 hours for Fmoc-Cl) due to the succinimidyl leaving group’s superior reactivity. However, Fmoc-OSu requires anhydrous conditions, increasing operational complexity.

Scalability and Industrial Applications

Kilogram-scale synthesis of analogous compounds employs continuous flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., benzylation). Industrial protocols prioritize cost-effective reagents—e.g., substituting Na₂CO₃ for LiOH reduces material costs by 40% without compromising yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The chlorobenzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the potential of derivatives of piperidine compounds in antimicrobial applications. For instance, the introduction of 4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine into peptide sequences has shown promising results against multidrug-resistant pathogens. The compound's structural modifications enhance the stability and activity of antimicrobial peptides (AMPs) by improving their resistance to enzymatic degradation while maintaining their helical structure and antimicrobial properties .

Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is widely used in SPPS due to its stability and ease of removal. The application of 4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine as a building block in SPPS allows for the efficient synthesis of complex peptides. The compound's ability to form stable amide bonds during synthesis makes it a valuable intermediate for producing bioactive peptides .

Structural Studies

3.1 Stability and Structural Integrity

Research indicates that the inclusion of 4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine in peptide sequences can significantly enhance the structural integrity of the resulting compounds. By substituting traditional amino acids with this piperidine derivative, scientists have observed improved resistance to proteolytic enzymes, which is crucial for developing therapeutic peptides that require prolonged efficacy in biological systems .

Table 1: Antimicrobial Activity of Peptide Derivatives Containing 4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine

| Peptide Variant | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Peptide 1 | 6.25 µM | Staphylococcus aureus |

| Peptide 2 | 3.13 µM | Escherichia coli |

| Peptide 3 | 3.13 µM | Pseudomonas aeruginosa |

This table summarizes the antimicrobial efficacy of various peptide variants incorporating the compound, demonstrating its potential as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria.

Table 2: Structural Stability Assessment of Peptides

| Peptide Variant | Half-Life (hours) | Enzymatic Resistance Level |

|---|---|---|

| Peptide A | >24 | High |

| Peptide B | >12 | Moderate |

| Peptide C | <6 | Low |

This table illustrates the stability of different peptides containing 4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine when exposed to proteolytic enzymes, highlighting its role in enhancing peptide longevity.

Wirkmechanismus

The mechanism of action of 4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be removed under basic conditions to reveal the free amino group, which can then participate in binding or catalytic processes. The chlorobenzyl group may enhance binding affinity or specificity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (e.g., 4-chloro, 3,5-difluoro) increase lipophilicity and may enhance membrane permeability but reduce solubility.

- Electron-donating groups (e.g., 4-methoxy) improve aqueous solubility, critical for in vitro assays .

- Substituent position (para vs. meta/ortho) influences steric interactions. For example, 3-chlorobenzyl derivatives may exhibit altered binding kinetics compared to para-substituted analogs .

Biological Relevance :

- Fluorinated derivatives (e.g., 3,5-difluoro) are explored for blood-brain barrier penetration in CNS drug development .

- Methoxy-substituted variants are preferred in solid-phase synthesis due to their balance of solubility and stability .

Synthetic Utility :

- The 4-chlorobenzyl analog is frequently alkylated or coupled with aromatic acids to generate inhibitors (e.g., in kinase-targeting compounds) .

- Structural optimization studies highlight that substituent choice directly impacts potency. For instance, 4-methoxybenzyl derivatives showed reduced off-target effects compared to chlorinated analogs in reversible inhibitor screens .

Biologische Aktivität

4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine (CAS: 916421-88-0) is a synthetic compound that features a piperidine ring with an Fmoc (9-fluorenylmethoxycarbonyl) protected amino group and a 4-chlorobenzyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in drug development.

Chemical Structure and Properties

The molecular formula of 4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine is C28H27ClN2O4, with a molecular weight of approximately 490.98 g/mol. The presence of the chlorobenzyl group is significant as halogen substituents can enhance lipophilicity and influence the compound's interaction with biological targets.

Biological Activity Overview

Research on the biological activity of 4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine has primarily focused on its pharmacological properties, including enzyme inhibition, receptor binding, and potential therapeutic applications.

Enzyme Inhibition

Compounds similar to 4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine often exhibit significant enzyme inhibition properties. For instance, studies have shown that piperidine derivatives can inhibit various enzymes involved in metabolic pathways, which may be relevant for developing treatments for metabolic disorders.

Receptor Binding

The structural complexity of this compound suggests potential interactions with multiple receptors. Preliminary studies indicate that compounds with similar structures have been explored for their binding affinities to various targets, including G-protein coupled receptors (GPCRs) and ion channels. The chlorobenzyl substituent may enhance the binding affinity due to increased hydrophobic interactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds. Here are notable findings:

The mechanism of action for 4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine likely involves the modulation of enzyme activity and receptor interactions. The Fmoc group can be easily removed under mild conditions, allowing for further functionalization and enhancing its utility in peptide synthesis.

Pharmacological Applications

Given its structural features, this compound holds promise in several pharmacological areas:

- Antimicrobial Agents : Similar compounds have shown effectiveness against various bacterial strains.

- Neurological Disorders : Potential applications in treating conditions such as epilepsy or depression through modulation of neurotransmitter systems.

- Cancer Therapy : Investigated for its ability to inhibit pathways involved in tumor growth.

Q & A

Q. What are the critical considerations for synthesizing 4-(Fmoc-amino)-1-(4-chlorobenzyl)-4-carboxypiperidine?

- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection strategies. The Fmoc group is introduced to protect the amine during piperidine ring functionalization. For example, refluxing with hydrochloric acid (3M) and acetic acid (6M) under argon can facilitate hydrolysis of nitriles to carboxylic acids, as seen in analogous piperidine syntheses . Purification often employs column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Safety protocols, such as using protective gear and proper waste disposal, are essential due to reactive intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Analytical techniques include:

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI-MS or FAB-MS, as used in Fmoc-amino acid analyses ).

- NMR Spectroscopy : Key signals include the Fmoc aromatic protons (δ 7.2–7.8 ppm) and the piperidine carboxamide protons (δ 3.0–4.0 ppm). ¹H-¹³C correlation (COSY) can resolve stereochemistry .

- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What solvents and conditions are optimal for amide coupling involving the carboxy group?

- Methodological Answer : Use dry chloroform or DMF under inert atmospheres (argon/nitrogen). Activate the carboxylic acid with isobutyl chloroformate and triethylamine at 0°C, followed by coupling with amines. Reaction completion is tracked via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can competing side reactions during Fmoc deprotection be mitigated?

- Methodological Answer : The Fmoc group is removed with 20% piperidine in DMF, but overexposure can lead to piperidine ring oxidation. To minimize side reactions:

- Limit deprotection time to 30 minutes.

- Use scavengers like HOBt to suppress racemization .

- Monitor by LC-MS for byproducts (e.g., dibenzofulvene adducts at m/z 295) .

Q. What strategies improve stereochemical control during piperidine ring functionalization?

- Methodological Answer : Stereoselective synthesis often leverages chiral auxiliaries or catalysts. For example:

- Grignard reactions with 4-chlorobenzylmagnesium bromide can yield cis/trans isomers; stereochemistry is controlled via reaction temperature (e.g., −78°C for cis dominance) .

- Chiral HPLC (e.g., Chiralpak AD-H) separates enantiomers, with retention times validated against standards .

Q. How do researchers resolve contradictions in reported synthetic yields for similar piperidine derivatives?

- Methodological Answer : Yield discrepancies often arise from:

- Reagent purity : Use freshly distilled triethylamine to avoid amine-induced side reactions .

- Workup protocols : Acidic extraction (pH 3–4) minimizes loss of the carboxy group .

- Catalyst optimization : Switching from HCl to p-toluenesulfonic acid (PTSA) in ester hydrolysis improves yields by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.